molecular formula C13H17F3N6 B10902953 N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

Cat. No.: B10902953
M. Wt: 314.31 g/mol
InChI Key: OPEMEBIPBPHLPZ-UHFFFAOYSA-N
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Description

N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that features a pyrazole and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through appropriate linkers.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions could be used to modify the pyrazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group.

    N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Has a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in N-(2-AMINOETHYL)-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C13H17F3N6

Molecular Weight

314.31 g/mol

IUPAC Name

N'-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C13H17F3N6/c1-3-22-7-9(8(2)21-22)10-6-11(13(14,15)16)20-12(19-10)18-5-4-17/h6-7H,3-5,17H2,1-2H3,(H,18,19,20)

InChI Key

OPEMEBIPBPHLPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCCN)C(F)(F)F

Origin of Product

United States

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